![molecular formula C20H16F2O5 B11296177 {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B11296177.png)
{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid
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Overview
Description
{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a difluorobenzyl group and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an acetic anhydride in the presence of a catalyst such as sulfuric acid.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via an etherification reaction using 2,4-difluorobenzyl bromide and a base such as potassium carbonate.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research has indicated that coumarin derivatives exhibit significant anticancer properties. Studies have shown that {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for developing anti-inflammatory therapeutics .
- Antioxidant Properties : As a potent antioxidant, this compound can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .
Biochemical Research
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism .
- Molecular Targeting : Investigations into the molecular targets of this compound have revealed interactions with receptors involved in neurotransmission and inflammation. This suggests potential applications in treating conditions like anxiety and depression .
Material Science Applications
- Polymer Chemistry : The unique chemical structure allows for the incorporation of this compound into polymer matrices to enhance their mechanical properties and thermal stability. Such modifications can lead to the development of advanced materials for industrial applications .
- Nanotechnology : The compound has been explored as a functionalization agent for nanoparticles aimed at targeted drug delivery systems. Its ability to interact with biological membranes enhances the efficacy of drug delivery vehicles .
Case Study 1: Anticancer Research
In a study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
A collaborative study between ABC Institute and DEF Laboratory revealed that the compound significantly reduced inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways.
Mechanism of Action
The mechanism of action of {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, oxidative stress, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid: Similar structure with chlorine substituents instead of fluorine.
{7-[(2,4-dimethoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid: Similar structure with methoxy substituents instead of fluorine.
Uniqueness
The presence of the difluorobenzyl group in {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs with different substituents.
Biological Activity
The compound {7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid, also known as a derivative of coumarin, has garnered attention in pharmaceutical research due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C21H18F2O5 with a molecular weight of 388.37 g/mol. The compound features a coumarin backbone modified with a difluorobenzyl ether group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that the compound exhibits significant anti-cancer properties, particularly against breast cancer cell lines such as MCF-7. The following sections detail specific findings related to its biological activity.
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- The compound has shown promising results in inhibiting the proliferation of MCF-7 cells with an IC50 value reported at 9.54 μM . This suggests effective cytotoxicity against this breast cancer cell line.
- Another study indicated that similar coumarin derivatives exhibit IC50 values ranging from 0.47 μM to 16.1 μM against various cancer cell lines, highlighting the potential of structural modifications to enhance efficacy .
-
Mechanism of Action :
- The anti-cancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. Compounds related to this structure have been shown to increase acetylation levels of histones H3 and H4, indicating an influence on epigenetic regulation .
- In particular, one study demonstrated that treatment with related coumarin derivatives resulted in significant G2/M phase arrest in MDA-MB-231 cells .
Enzyme Inhibition
The compound also exhibits inhibitory activities against various enzymes:
- β-glucuronidase : Certain coumarin derivatives have demonstrated inhibition against β-glucuronidase with varying IC50 values; however, specific data for this compound is still under investigation .
- Histone Deacetylases (HDACs) : Coumarin-based hydroxamates have been explored as HDAC inhibitors, suggesting that modifications to the coumarin structure can yield potent HDAC inhibitors that may also apply to this compound .
Structure-Activity Relationship (SAR)
The biological activity of coumarins is highly dependent on their structural features:
- Substituents : The presence of electron-withdrawing groups (like difluorobenzyl) enhances lipophilicity and may improve cellular uptake and bioactivity.
- Positioning : The positioning of functional groups on the coumarin ring can significantly affect potency and selectivity towards different biological targets.
Data Summary
A summary table detailing the biological activities and relevant IC50 values for similar compounds is provided below:
Compound | Target | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | MCF-7 cells | 9.54 | Apoptosis induction |
Coumarin derivative A | MCF-7 cells | 0.47 | Apoptosis induction |
Coumarin derivative B | β-glucuronidase | 52.39 | Enzyme inhibition |
Coumarin derivative C | HDAC1 | - | Epigenetic modulation |
Case Studies
- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis markers such as caspase activation.
- Enzyme Inhibition Studies : Research has shown that modifications to the coumarin structure can lead to improved selectivity for tumor-associated enzymes over normal isoforms, enhancing therapeutic potential while minimizing side effects.
Properties
Molecular Formula |
C20H16F2O5 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
2-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid |
InChI |
InChI=1S/C20H16F2O5/c1-10-14-5-6-17(26-9-12-3-4-13(21)7-16(12)22)11(2)19(14)27-20(25)15(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24) |
InChI Key |
OMCJNUIXCIVXHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)F)F)CC(=O)O |
Origin of Product |
United States |
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